![molecular formula C11H17NO B13496291 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one through a modified procedure . The synthesis involves the interaction of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one with methoxycarbonylhydrazine in refluxing ethanol, leading to the formation of triazolone . This compound can then undergo various methylation reactions to yield different derivatives .
Industrial Production Methods
The industrial production of this compound involves a simplified technological process that reduces production costs by using readily available reagents and carrying out reactions without solvents . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Methoxycarbonylhydrazine: Used in the synthesis of triazolone from this compound.
Methyl Iodide and Dimethyl Sulfate: Used for methylation reactions to obtain different derivatives.
Major Products Formed
Triazolone: Formed from the reaction with methoxycarbonylhydrazine.
N-Substituted Compounds: Formed from methylation reactions.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves its interaction with various molecular targets and pathways. The compound’s high lipophilicity, due to the adamantane fragment, enhances its biological activity . It acts as an ambiphilic agent with both soft and hard nucleophilic centers, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azahomoadamantane Series: Includes compounds with similar structures and biological activities.
Triazolone Derivatives: Compounds derived from the reaction of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with methoxycarbonylhydrazine.
Uniqueness
This compound is unique due to its specific structure and the presence of the adamantane fragment, which enhances its biological activity and lipophilicity . This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene |
InChI |
InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
DBMXMUPFZFEQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2CC3CC(C2)CC1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


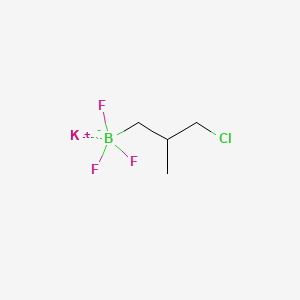
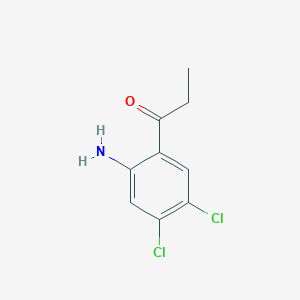
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
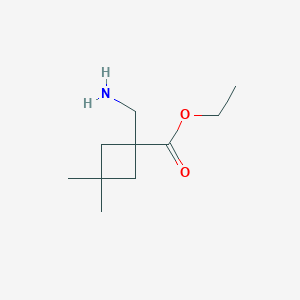
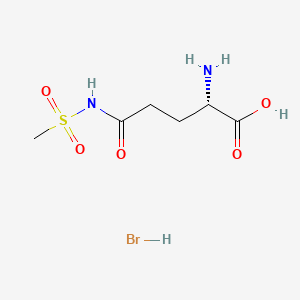
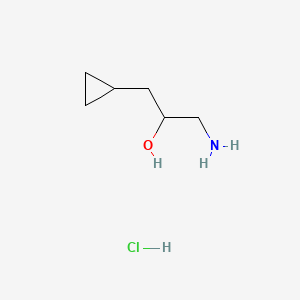
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
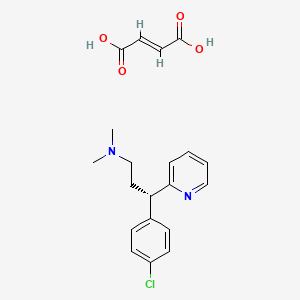
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

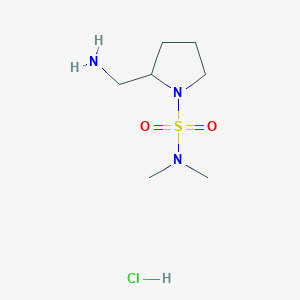
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
